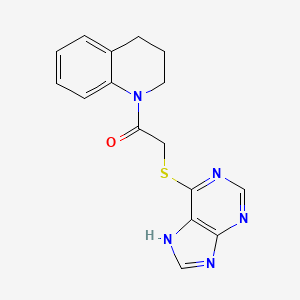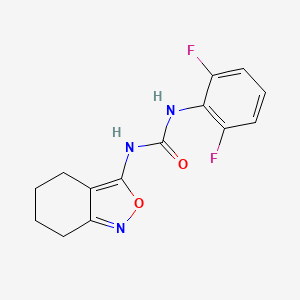![molecular formula C15H12N2S B12244474 1-[(Pyridin-3-ylmethyl)sulfanyl]isoquinoline](/img/structure/B12244474.png)
1-[(Pyridin-3-ylmethyl)sulfanyl]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Pyridin-3-yl)methyl]sulfanyl}isoquinoline is a heterocyclic compound that features both isoquinoline and pyridine moieties connected via a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(pyridin-3-yl)methyl]sulfanyl}isoquinoline typically involves the reaction of isoquinoline derivatives with pyridine derivatives under specific conditions. One common method is the nucleophilic substitution reaction where a pyridin-3-ylmethyl halide reacts with a thiol-substituted isoquinoline in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{[(Pyridin-3-yl)methyl]sulfanyl}isoquinoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The isoquinoline and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted isoquinoline and pyridine derivatives.
Scientific Research Applications
1-{[(Pyridin-3-yl)methyl]sulfanyl}isoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-{[(pyridin-3-yl)methyl]sulfanyl}isoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl linkage and the heterocyclic rings can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity.
Comparison with Similar Compounds
- 2-{[(Pyridin-3-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine
- 2-[(3-Aminopropyl)sulfanyl]-1,N6-ethenoadenosine diphosphate
Comparison: 1-{[(Pyridin-3-yl)methyl]sulfanyl}isoquinoline is unique due to the presence of both isoquinoline and pyridine moieties, which can confer distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C15H12N2S |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethylsulfanyl)isoquinoline |
InChI |
InChI=1S/C15H12N2S/c1-2-6-14-13(5-1)7-9-17-15(14)18-11-12-4-3-8-16-10-12/h1-10H,11H2 |
InChI Key |
NYOCJPXRSCEKOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2SCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12244391.png)
![2-[5-(5-Chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine](/img/structure/B12244392.png)
![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12244397.png)

![1-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]isoquinoline](/img/structure/B12244416.png)
![3-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole](/img/structure/B12244417.png)
![2-Methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12244422.png)
![N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B12244432.png)

![N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B12244444.png)
![6-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine](/img/structure/B12244452.png)
![4,6-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B12244461.png)
![3-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B12244467.png)
![3-cyclopropyl-6-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12244480.png)
